molecular formula C25H45N3O8SSi2 B1215080 Tsao-m(3)T

Tsao-m(3)T

Cat. No.: B1215080
M. Wt: 603.9 g/mol
InChI Key: KZKYYGSZDVZKNJ-XNPIEGOSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Spiro-Fused Nucleoside Analogs in Chemical Research

The study of nucleosides and nucleotides has been a cornerstone of chemical biology since the elucidation of the central role of nucleic acids in cellular processes in the 1950s. This foundational understanding spurred significant interest in developing modified nucleoside analogs capable of interfering with nucleic acid biosynthesis and related enzymatic activities, leading to potential therapeutic agents for various diseases, including viral infections and cancer. nih.govbeilstein-journals.org Spiro-fused nucleoside analogs represent a specific class of conformationally restricted nucleosides where the anomeric carbon is shared between the sugar moiety and a fused cyclic structure. nih.govmdpi.com This unique structural feature imposes constraints on the flexibility of the sugar ring and the orientation of the nucleic base, influencing their interactions with biological targets. nih.govresearchgate.net

The significance of spiro-fused nucleosides gained considerable traction with the discovery of hydantocidin, a natural spironucleoside isolated from Streptomyces hygroscopicus. nih.govmdpi.com Hydantocidin exhibited potent herbicidal activity, highlighting the potential biological relevance of this structural class and stimulating synthetic efforts to create a variety of analogs for potential pharmaceutical applications. nih.govmdpi.com The evolution of synthetic methodologies has been crucial in accessing diverse spiro-fused nucleoside structures, including those featuring different heteroatoms and ring sizes at the spiro junction. researchgate.netresearchgate.netpublish.csiro.aupublish.csiro.au

Significance of the Tert-butyldimethylsilyl-spiroaminooxathioledioxide (TSAO) Framework in Medicinal Chemistry Research

The Tert-butyldimethylsilyl-spiroaminooxathioledioxide (TSAO) framework represents a unique and highly functionalized class within the broader category of spiro-fused nucleoside analogs. eurekaselect.comuah.es Characterized by a spirocyclic framework incorporating an oxathiole dioxide moiety and the presence of tert-butyldimethylsilyl (TBDMS) protecting groups, TSAO compounds have demonstrated significant potential in medicinal chemistry, particularly as inhibitors of viral replication. uah.essmolecule.comnih.gov

A key area where the TSAO framework has shown considerable significance is in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of Human Immunodeficiency Virus (HIV). eurekaselect.comuah.essmolecule.com Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that require intracellular phosphorylation and compete with natural substrates, TSAO compounds function by binding to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme. eurekaselect.comuah.esresearchgate.net This interaction inhibits the enzyme's activity, which is essential for the reverse transcription of the viral RNA genome into DNA, a critical step in the HIV life cycle. eurekaselect.comresearchgate.netontosight.ai

The TSAO framework's unique structural features contribute to its specific interaction with HIV-1 RT, particularly with residues in the p51 subunit of the enzyme. eurekaselect.comuah.esnih.govnih.gov Research suggests that TSAO derivatives may interfere with the dimerization process of HIV-1 RT, a mechanism distinct from that of other NNRTIs. eurekaselect.comnih.govcsic.es This unique mode of action has made the TSAO framework a subject of focused research in the pursuit of novel antiviral therapies, especially in addressing the challenge of drug-resistant viral strains. eurekaselect.comnih.govnih.govcsic.es

Identification and Research Focus on Tsao-m(3)T as a Representative Derivative

This compound, also known by its PubChem CID 65007, is a synthetic nucleoside analog belonging to the TSAO class of compounds. ontosight.ainih.gov Its full chemical name is 1-(2',5'-Bis-O-(tert-butyldimethylsilyl)ribofuranosyl)-3-N-methylthymine)-3'-spiro-5''-(4''-amino-1'',2''-oxathiole-2'',2''-dioxide). nih.gov this compound is recognized as a representative and one of the most selective derivatives within the TSAO family, particularly noted for its potent antiviral activity against various viruses, including HIV. uah.esontosight.airesearchgate.net

The research focus on this compound stems from its promising activity as an NNRTI targeting HIV-1 reverse transcriptase. smolecule.comontosight.ai Studies have demonstrated that this compound inhibits viral replication by specifically binding to the RT enzyme, thereby reducing the viral load in infected cells. smolecule.comontosight.ai Its mechanism involves interaction with the enzyme's active site, and it has shown effectiveness against both wild-type and certain resistant strains of HIV. smolecule.com

Detailed research findings on this compound have explored its chemical structure, synthesis, and biological activity. The synthesis of this compound typically involves a multi-step process. ontosight.ai Investigations into its interaction with HIV-1 RT have provided insights into the structural requirements for its antiviral activity and its potential to overcome resistance mutations. uah.esnih.gov For instance, studies have examined the impact of modifications at different positions of the TSAO framework, including the N-3 position of the thymine (B56734) base, on antiviral potency and selectivity. researchgate.netuah.es Research has also delved into the stability of the TBDMS groups in this compound and related derivatives under various conditions, highlighting the importance of these protecting groups for activity. researchgate.nettandfonline.com

The focus on this compound underscores its importance as a lead compound in the development of novel NNRTIs and its contribution to the understanding of the interaction between TSAO derivatives and HIV-1 RT. uah.essmolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H45N3O8SSi2

Molecular Weight

603.9 g/mol

IUPAC Name

1-[(6R,8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]-3,5-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C25H45N3O8SSi2/c1-16-13-28(22(30)27(8)20(16)29)21-19(35-39(11,12)24(5,6)7)25(17(26)15-37(31,32)36-25)18(34-21)14-33-38(9,10)23(2,3)4/h13,15,18-19,21H,14,26H2,1-12H3/t18-,19+,21-,25?/m1/s1

InChI Key

KZKYYGSZDVZKNJ-XNPIEGOSSA-N

Isomeric SMILES

CC1=CN(C(=O)N(C1=O)C)[C@H]2[C@@H](C3([C@H](O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC1=CN(C(=O)N(C1=O)C)C2C(C3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C

Synonyms

1-(2',5'-bis-O-(tert-butyldimethylsilylribofuranosyl)-3-N-methylthymine)-3'-spiro-5''-(4''-amino-1'',2''-oxathiole-2'',2''-dioxide)
TSAO-m(3)T
TSAO-m3T

Origin of Product

United States

Structural Elucidation and Conformational Analysis of Tsao M 3 T and Its Analogues

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable data for confirming the molecular structure, identifying functional groups, and determining the three-dimensional arrangement and flexibility (conformation) of Tsao-m(3)T and related compounds. orgchemboulder.comphdcentre.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for determining the complete structure of organic molecules by providing detailed information about the environment of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). phdcentre.comacs.org Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are extensively used in the analysis of TSAO compounds. kuleuven.beawi.dersc.orgacs.orgrsc.orgewha.ac.krfrontiersin.orgthieme-connect.com

¹H NMR spectroscopy is fundamental in structural elucidation, providing information on the number of different types of protons in a molecule, their chemical environment, and their connectivity based on spin-spin coupling. phdcentre.com The chemical shifts (δ) of protons in the ¹H NMR spectrum are highly sensitive to their electronic environment, allowing for the identification of different functional groups and structural features within this compound. For TSAO derivatives, characteristic signals are observed for the protons of the nucleoside base, the ribofuranosyl sugar ring, the spiro oxathiole dioxide moiety, and the tert-butyldimethylsilyl (TBDMS) protecting groups. kuleuven.beawi.deacs.org For instance, ¹H NMR data for TSAO derivatives often show distinct signals for methyl groups and protons on the sugar ring carbons. kuleuven.beawi.dersc.orgacs.org

Table 1 provides representative ¹H NMR chemical shifts observed for some protons in TSAO derivatives, illustrating the type of data obtained from ¹H NMR analysis in this class of compounds.

Proton AssignmentChemical Shift (δ, ppm)SolventReference
(CH₃)₂C1.35, 1.62(CD₃)₂CO kuleuven.be
H-5' (ribose)4.65 (d)(CD₃)₂CO kuleuven.be
H-1' (ribose)6.18 (d)(CD₃)₂CO kuleuven.be
CH₃-5 (thymine)1.91 (s)(CD₃)₂CO kuleuven.be
CH₃-3 (thymine)3.24 (s)(CD₃)₂CO kuleuven.be

Note: Specific data for this compound may vary slightly depending on the solvent and spectrometer frequency.

Analysis of coupling constants (J values) provides crucial information about the dihedral angles between coupled protons, contributing to the understanding of the conformation of the flexible parts of the molecule, such as the ribose sugar ring. kuleuven.be

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. phdcentre.comacs.org The ¹³C NMR spectrum shows signals for each unique carbon atom, with chemical shifts that are characteristic of their hybridization state and electronic environment. This is particularly useful for confirming the presence of different types of carbon atoms, such as carbonyl carbons, aromatic or vinylic carbons, aliphatic carbons, and carbons bearing electronegative substituents. phdcentre.com

Table 2 presents representative ¹³C NMR chemical shifts observed for some carbons in TSAO derivatives, highlighting the utility of this technique in assigning carbon resonances.

Carbon AssignmentChemical Shift (δ, ppm)SolventReference
C=O (thymine)~165-170-
C-6 (thymine)136.6(CD₃)₂CO acs.org
C-2 (thymine)152.1(CD₃)₂CO acs.org
C-1' (ribose)88.5(CD₃)₂CO acs.org
C-3' (spiro center)76.2(CD₃)₂CO acs.org

Note: Specific data for this compound may vary slightly depending on the solvent and spectrometer frequency.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used in conjunction with ¹³C NMR to determine the number of protons attached to each carbon (CH₃, CH₂, CH, or quaternary C). ewha.ac.kr

Two-dimensional (2D) NMR techniques are essential for unequivocally assigning NMR signals and establishing connectivity and spatial relationships within complex molecules like this compound. kuleuven.beewha.ac.krfrontiersin.orgthieme-connect.commdpi.comresearchgate.net

COSY (Correlation Spectroscopy): ¹H-¹H COSY spectra reveal correlations between protons that are coupled to each other through bonds, typically up to three bonds away. kuleuven.beewha.ac.krfrontiersin.orgmdpi.com This helps in tracing coupled spin systems and confirming adjacent protons within the sugar ring and the thymine (B56734) base.

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments show correlations between protons and the carbons to which they are directly attached (¹J C-H coupling). ewha.ac.krfrontiersin.orgthieme-connect.commdpi.comresearchgate.net This allows for the direct assignment of carbon signals based on assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra display correlations between protons and carbons that are separated by two or three bonds (²J C-H and ³J C-H couplings). ewha.ac.krfrontiersin.orgthieme-connect.commdpi.comresearchgate.net This is particularly useful for establishing connectivity across quaternary carbons and through heteroatoms, helping to piece together different fragments of the molecule and confirm the structure of the spiro junction and the attachment points of the TBDMS groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. kuleuven.beewha.ac.krfrontiersin.orgmdpi.comresearchgate.net This through-space correlation data is crucial for determining the relative stereochemistry and preferred conformation of the molecule in solution. For TSAO compounds, NOESY can provide insights into the orientation of the nucleobase relative to the sugar, the conformation of the sugar ring, and the spatial arrangement around the spiro center. ewha.ac.krnih.gov Studies have utilized NOESY data to perform conformational analysis of TSAO-m3T and its analogues in solution. nih.gov

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis

Mass Spectrometry (MS) for Molecular Integrity Confirmation

Mass spectrometry is used to determine the molecular weight of a compound and to obtain information about its fragmentation pattern, which can help confirm the proposed structure. phdcentre.comawi.de Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for polar molecules like nucleoside analogs. kuleuven.beawi.deacs.orgmdpi.com The observation of a molecular ion peak, typically as an adduct with a common ion (e.g., [M+H]⁺ or [M+Na]⁺), confirms the molecular weight of this compound. Fragmentation patterns observed in MS/MS experiments can provide further structural details by indicating the presence of specific substructures. awi.de For this compound (C₂₅H₄₅N₃O₈SSi₂), the calculated molecular weight is 603.9 g/mol . smolecule.comnih.gov Observed molecular ion peaks in mass spectra of TSAO compounds are consistent with their calculated molecular formulas. kuleuven.beawi.deacs.orgmdpi.com

Table 3 shows representative MS data for TSAO derivatives, illustrating the type of information obtained for molecular weight confirmation.

Compound TypeIon Observedm/zReference
TSAO derivative[M + Na]⁺405.4 kuleuven.be
TSAO derivative[M + Na]⁺737.6 kuleuven.be
TSAO derivative[M + Na]⁺611.3 kuleuven.be
TSAO derivative[M + 1]⁺649.3 kuleuven.be
TSAO derivative[M + Na]⁺465.4 kuleuven.be
TSAO derivative[M + H]⁺477.2 acs.org
TSAO derivative[M + Na]⁺526.2 acs.org
TSAO derivative[M + H]⁺504.2 acs.org
TSAO derivative[M + Na]⁺568.2 acs.org

Note: Specific data for this compound would show a molecular ion peak corresponding to its molecular weight.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups within a molecule based on the vibrational frequencies of its chemical bonds. orgchemboulder.comphdcentre.commdpi.comacs.org Different functional groups absorb infrared radiation at characteristic wavenumbers (cm⁻¹). orgchemboulder.comlibretexts.org For this compound, IR spectroscopy can help confirm the presence of key functional groups such as carbonyl groups (C=O) from the thymine base, hydroxyl groups (O-H) if present (though the TBDMS groups protect the 2' and 5' hydroxyls), sulfonyl groups (S=O) from the oxathiole dioxide ring, and C-H stretching vibrations from the various alkyl and methyl groups. smolecule.commdpi.commdpi.com

Characteristic IR absorption bands for TSAO compounds would include those for:

Carbonyl stretches (C=O) in the region of 1650-1750 cm⁻¹. mdpi.com

S=O stretches from the sulfone group, typically appearing as strong bands in the regions of 1300-1350 cm⁻¹ and 1100-1190 cm⁻¹. acs.org

C-H stretching vibrations in the 2850-3000 cm⁻¹ range. mdpi.com

Possible O-H stretching if any free hydroxyl groups are present (though less likely for the fully silylated this compound), typically in the 3200-3600 cm⁻¹ range. libretexts.orgmdpi.com

While specific IR data for this compound was not extensively detailed in the search results, the general application of IR spectroscopy to identify these functional groups in organic molecules and related analogues is well-established. orgchemboulder.comphdcentre.commdpi.comacs.org For example, IR spectra of related compounds have shown characteristic bands for O-H and C=O functionalities. mdpi.commdpi.com

The combined application of these spectroscopic techniques provides a comprehensive dataset that allows for the detailed structural elucidation and conformational analysis of this compound and its analogues, confirming their synthesis and providing insights into their three-dimensional structures in solution.

UV-Visible Spectroscopy for Electronic Structure Insights

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic structure of molecules by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net This absorption is a result of electronic transitions from the ground state to excited states, providing insights into the molecule's conjugated systems and chromophores. researchgate.netlibretexts.org

While direct detailed UV-Vis spectral data specifically for this compound in isolation were not extensively detailed in the search results, related studies on TSAO derivatives highlight the application of this technique. UV-Vis spectroscopy has been used to examine the effect of UV irradiation on TSAO derivatives, demonstrating that target compounds could be photolyzed and helping to establish optimal conditions for biological testing. scispace.com For instance, one study on TSAO derivatives noted absorption maxima at specific wavelengths (e.g., 268 nm and 309 nm for one compound, and 260 nm for another), which are indicative of their electronic transitions. scispace.com Another study involving a different compound, NOTD (a spiroaminooxathioledioxide derivative), utilized UV-Vis absorption spectroscopy to suggest complex formation with ctDNA, with binding constant values in the order of 3.12-4.1(×10^4) M^-1. researchgate.net This demonstrates how changes in UV-Vis spectra upon interaction with other molecules can provide valuable binding information. The technique is sensitive to the electronic structure and can reveal changes upon chemical modification or interaction with biological targets. researchgate.netlibretexts.org

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure of this compound itself was not prominently featured in the search results, the crystal structure of a related compound, TSAO-T (tert-butyldimethylsilyl-spiroaminooxathioledioxide-thymine), in complex with HIV-1 reverse transcriptase (RT) has been reported. nih.gov This study provided crucial insights into how TSAO compounds bind to their biological target. The crystal structure of the RT:TSAO-T complex showed that TSAO-T binds inside the non-nucleoside RT inhibitor (NNRTI)-binding pocket, adopting a "dragon" shape and interacting extensively with residues in the pocket. nih.gov This crystallographic data helped explain structure-activity relationships and resistance data for TSAO compounds. nih.gov The structure also revealed that the binding of TSAO-T caused a hyper-expansion of the pocket and significant rearrangement of RT subdomains. nih.gov Although this is for TSAO-T, it underscores the importance of X-ray crystallography in providing high-resolution structural information essential for understanding the interaction of TSAO analogues with their biological targets. mdpi.com

Computational Studies on Molecular Conformation and Dynamics

Computational methods, such as molecular mechanics, quantum mechanics, and molecular dynamics simulations, are indispensable tools for studying the conformational preferences, flexibility, and dynamic behavior of molecules like this compound and its analogues. researchgate.netnih.govresearchgate.net These methods can complement experimental data and provide insights into aspects that are difficult to probe experimentally, such as transient conformations and dynamic processes in solution or within biological environments.

Conformational Analysis of the Furanose Ring and Torsion Angles

Conformational analysis of nucleoside analogues often focuses on the flexibility of the sugar ring (furanose in this case) and the torsion angles that define the relative orientation of different parts of the molecule. nih.govcsic.es These conformational preferences can significantly influence the molecule's biological activity and its ability to interact with target proteins.

Studies involving TSAO analogues have utilized molecular modeling and NMR investigations to study their conformational behavior. nih.govcsic.es This analysis indicates that the furanose ring of these compounds often prefers the eastern side of the pseudorotation cycle. nih.govcsic.es The base substituents are preferentially in the anti range. nih.govcsic.es The torsion angle gamma (γ), which describes the C-4'-C-5' bond, is found to prefer the +sc (synclinal) range. nih.govcsic.es These findings highlight specific conformational preferences of the sugar moiety and the orientation of the base relative to the sugar, which are important for understanding how these molecules might fit into binding sites.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are computational techniques that simulate the motion of atoms and molecules over time, providing insights into their dynamic behavior, conformational changes, and interactions with their environment or other molecules. acs.orgnih.govbiorxiv.org

Nanosecond molecular dynamics simulations have been carried out to assess the feasibility and stability of the proposed binding mode of this compound with HIV-1 reverse transcriptase (RT). researchgate.netnih.govuah.es These simulations were performed for complexes of this compound with reduced models of both the wild-type enzyme and a more sensitive mutant (R172A). researchgate.netnih.govuah.es The molecular model derived from these simulations was in agreement with previous proposals and known structure-activity and mutagenesis data for this class of inhibitors. researchgate.netnih.gov The simulations provided strong evidence that this compound can bind at the interface between the p66 and p51 subunits of HIV-1 RT, in a manner distinct from classical NNRTI binding. researchgate.netnih.govuah.es

During these simulations with the wild-type enzyme, this compound remained docked in the binding site, largely conserving its initial conformation. uah.es Minor adjustments were observed, such as a change in the C5'-O5'-Si-C torsional angle of the 5'-TBDMS substituent. uah.es Similar observations were made in simulations with the R172A mutant RT. uah.es These simulations helped to assess the stability of the complex and the dynamic interactions between this compound and the enzyme residues. researchgate.netnih.govuah.es Computational analysis, including molecular mechanics and continuum electrostatics calculations, was also used to assess the relative importance of residues involved in dimer formation and TSAO-RT complex stabilization. researchgate.netnih.gov

Data Table: Conformational Preferences of TSAO Analogues

FeaturePreferred Conformation/RangeMethod(s)Source
Furanose RingEastern sideNMR, Molecular Modeling nih.govcsic.es
Base SubstituentsAnti rangeNMR, Molecular Modeling nih.govcsic.es
γ Torsion Angle+sc rangeNMR, Molecular Modeling nih.govcsic.es

Data Table: Molecular Dynamics Simulation Findings for this compound with HIV-1 RT

SystemSimulation TypeKey FindingSource
This compound + Wild-type RTNanosecond MDRemained docked, conserved conformation with minor 5'-TBDMS adjustment. researchgate.netnih.govuah.es
This compound + R172A Mutant RTNanosecond MDSimilar binding orientation and interaction energies to wild-type, minor 5'-TBDMS adjustment. researchgate.netnih.govuah.es
This compound + RT InterfaceNanosecond MDProposed binding site at p66/p51 interface, distinct from NNRTI pocket. researchgate.netnih.govuah.es

Synthetic Methodologies and Chemical Derivatization of Tsao M 3 T

Total Synthesis Routes and Key Intermediates

The total synthesis of Tsao-m(3)T and related TSAO derivatives typically involves the assembly of the modified ribofuranosyl moiety with a functionalized thymine (B56734) base, followed by the formation of the spiroaminooxathioledioxide ring. Key intermediates often include modified sugar precursors and appropriately protected nucleobases.

Stereoselective approaches are important in nucleoside synthesis to ensure the correct anomeric configuration and the desired stereochemistry at the sugar moiety. While a specific dedicated stereoselective total synthesis route solely for this compound is not explicitly detailed in the provided information, the synthesis of related TSAO analogues and nucleosides often employs stereospecific procedures. For instance, the synthesis of certain spiro nucleosides, precursors to TSAO derivatives, has been achieved stereoselectively, yielding beta-D-ribofuranosyl-3-spiro nucleosides. researchgate.net Stereoselective synthesis in organic chemistry often involves controlling the formation of new stereocenters, and methods like transition metal-catalyzed asymmetric hydrogenation or additions to chiral imines are employed in various synthetic contexts to achieve high stereoselectivity. chemrxiv.orgnih.govclockss.org The synthesis of aza analogues of TSAO-T, which bear a dihydroisothiazole (B14293150) dioxide ring, also involves multi-step procedures. researchgate.net

Several specific reagents play critical roles in the synthesis of this compound and its analogues.

SO(Im)2 (N,N'-Sulfinyldiimidazole): This reagent is utilized in the preparation of 1,2-O-sulfinyle derivatives of sugar precursors. For example, in the synthesis of aza analogues of TSAO, a 1,2-O-sulfinyle derivative was prepared using SO(Im)2 in THF, achieving a yield of approximately 85%. tandfonline.com

TBDMSCl (tert-Butyldimethylsilyl chloride): TBDMSCl is widely used for the introduction of the tert-butyldimethylsilyl (TBDMS) protecting groups at the 2' and 5' hydroxyl positions of the ribofuranosyl moiety. These bulky silyl (B83357) groups are crucial for the biological activity of TSAO compounds. uah.es Silylation with TBDMSCl is a common step in the synthesis of TSAO derivatives, often performed in the presence of a base like imidazole. tandfonline.comorganic-chemistry.org

Cs2CO3 (Cesium carbonate): Cesium carbonate is employed as a base in cyclization reactions, particularly in the formation of the spiroaminooxathioledioxide ring. The carbanion-mediated sulfonate intramolecular cyclisation (CSIC) reaction, which is key to forming this ring system, can be effectively carried out using Cs2CO3. csic.es For instance, in the synthesis of aza analogues, cyclisation with Cs2CO3 afforded the isothiazolic derivative in 45% yield. tandfonline.com Cs2CO3 has been shown to be effective in cyclization reactions where other bases might lead to undesired side reactions like beta-elimination. csic.es

Evaluating the efficiency and yields of different synthetic pathways for this compound and its derivatives is essential for optimizing production and exploring scalability. While a comprehensive comparative analysis of multiple total synthesis routes for this compound is not detailed in the provided text, yields for specific key steps and alternative approaches are reported.

For example, the preparation of the 1,2-O-sulfinyle derivative using SO(Im)2 showed an approximate 85% yield. tandfonline.com The condensation of a silylated thymine with this intermediate resulted in a nucleoside precursor with an 82% yield. tandfonline.com The subsequent cyclisation step using Cs2CO3 afforded the spiro derivative in 45% yield for an aza analogue tandfonline.com, and the final silylation with TBDMSCl gave the protected product in 65% yield tandfonline.com.

In the context of N-3 alkylation of TSAO-T (a related compound), reactions with alkyl halides in the presence of potassium carbonate showed yields ranging from 30% to 89% depending on the specific alkyl halide. uah.es Attempts to introduce certain groups via direct alkylation failed due to steric hindrance, necessitating alternative multi-step procedures with varying yields (e.g., a three-step alternative yielding 93% in the first step). Acylation reactions at the 4''-amino group of a related compound showed yields of 66% to 90% depending on the acylating agent.

The synthesis of bicyclic nucleosides derived from 5'-O-tosyl this compound has also explored alternative, more efficient, and higher-yielding routes. researchgate.net

Based on the available data, yields can vary significantly depending on the specific reaction step and the reagents and conditions employed.

Synthetic StepReagent/ConditionReported Yield (%)Source
Formation of 1,2-O-sulfinyle derivativeSO(Im)2, THF~85 tandfonline.com
Condensation with silylated thymine130°C82 tandfonline.com
Cyclisation to spiro derivative (aza analogue)Cs2CO3 or NaH45 (Cs2CO3), 62 (NaH) tandfonline.comcsic.es
Silylation with TBDMSCl (aza analogue)TBDMSCl65 tandfonline.com
N-3 Alkylation of TSAO-T with alkyl halidesK2CO330-89 uah.es
Alkylation with 4-bromomethyl crotonate (alternative N-3 functionalization)Not specified93
Acylation at 4''-amino groupMethyloxalyl chloride66
Acylation at 4''-amino groupBenzoyl isocyanate90
Acylation at 4''-amino groupEthoxycarbonyl isocyanate85
Coupling with TSAO-T (three-step N-3 functionalization)Not specified60
Removal of benzyl (B1604629) groups (three-step N-3 functionalization)Catalytic hydrogenation97 uah.es
Reaction with dimethylamine (B145610) (N-3 functionalization)Dimethylamine71 uah.es
Reaction with methyl iodide (N-3 functionalization)Methyl iodide98 uah.es
Reaction with N-(benzyloxycarbonyl)-3-bromopropylamine (N-3 functionalization)Not specified87 uah.es
Catalytic hydrogenation (N-3 functionalization)10% Pd/charcoal75 uah.es

Specific Reagent Applications in this compound Synthesis (e.g., SO(Im)2, TBDMSCl, Cs2CO3)

Directed Functionalization at Distinct Molecular Positions

Directed functionalization of this compound and related TSAO compounds allows for the creation of diverse derivatives with altered properties, which is valuable for structure-activity relationship studies.

The N-3 position of the thymine moiety in TSAO derivatives is a key site for chemical modification. uah.esscispace.comcsic.eskuleuven.bewikipedia.org Alkylation and substitution reactions at this position have been extensively explored to generate novel analogues. uah.escsic.esresearchgate.netresearchgate.net

Various groups have been introduced at the N-3 position, including polar, lipophilic, or aromatic moieties linked through flexible polymethylene linkers or unsaturated bonds. uah.esresearchgate.net Examples of substituents include hydroxy, carboxamide, N-methyl, N,N-dimethylcarboxamide, epoxide, and nitrogen mustard groups. uah.escsic.es Amino acids have also been introduced at the N-3 position. researchgate.net

The selective N-3 alkylation of TSAO derivatives can be achieved by reacting the compound with corresponding alkyl halides, often in the presence of a base like anhydrous potassium carbonate. uah.es However, steric hindrance can sometimes hinder direct alkylation, necessitating alternative synthetic strategies. For instance, a three-step procedure involving alkylation with a bromoalkyl crotonate, hydrolysis, and reduction was developed to introduce a hydroxybutyl group.

Acylation reactions at the N-3 position with acid chlorides have also been reported, although these reactions can show selectivity at other positions, such as the 4''-amino group, depending on the conditions. The synthesis of ureido derivatives via reaction with isocyanates is another method for functionalizing the N-3 position, leading to compounds with enhanced solubility.

The 2'- and 5'-positions of the ribofuranosyl moiety, typically bearing tert-butyldimethylsilyl (TBDMS) groups in this compound, are also targets for chemical modification. uah.esnih.gov These silyl groups are important for the antiviral activity of TSAO compounds. uah.es

Modifications at the 5'-position, such as the introduction of esters, benzylether, and other silylethers, have generally resulted in compounds that were either inactive or less active than the parent compounds like this compound. researchgate.netnih.gov Attempts to introduce small silyl ether groups at this position were sometimes unsuccessful due to product decomposition. nih.gov However, replacing the 5'-TBDMS group with acyl, aromatic, or cyclic moieties has been shown to potentially increase anti-HIV activity in some instances. researchgate.net The 5'-TBDMS group appears to play a "peculiar" role in the interaction of TSAO derivatives with HIV-1 RT. uah.es Reaction of 5'-O-tosyl this compound with amines has led to the synthesis of new classes of bi- and tricyclic nucleosides. researchgate.net

Modifications at the 2'-position have shown a less pronounced influence on anti-HIV-1 activity compared to modifications at the 5'-position. nih.gov While the 2'-TBDMS group is also crucial for activity, it can potentially be replaced by other moieties like benzoyl groups, although this may lead to reduced potency. uah.es

Alterations and Derivatives of the Spiroaminooxathioledioxide Moiety

Modifications to the spiroaminooxathioledioxide moiety of this compound have been a key area of investigation in the development of novel analogues. The reactivity of the 3'-spiroaminooxathioledioxide moiety, particularly the 4''-amino group, has been explored for functionalization. csic.es

Acylation reactions at the 4''-amino position of the spiro moiety are pivotal for the synthesis of certain derivatives. csic.essmolecule.com For instance, reaction of this compound with differently substituted acid chlorides can lead to compounds bearing carbonyl groups on the 4''-amino group. csic.es The attachment of an acyl residue to the amino group has been confirmed by spectroscopic methods, such as the disappearance of the characteristic proton signal for the 4''-NH2 group and the appearance of a signal for the 4''-NH proton. csic.es Examples of such derivatives include those with methyl ester or amide groups at the 4''-position. csic.es

Further alterations to the spiroaminooxathioledioxide moiety involve substitutions at the 3''-position of the spiro ring. uah.es The introduction of different functional groups, such as halogen, alkenyl, alkynyl, allyl, aromatic, and heteroaromatic groups, at the 3''-position of the spiro ring has been investigated while maintaining the 4''-amino group. uah.es Studies have shown that the nature of the substituent at the 3''-position can influence the biological activity of the resulting analogues. uah.es

Replacing the entire spiro aminooxathioledioxide moiety with other spiro moieties has also been pursued to generate novel 3'-spiro nucleoside analogues. nih.govcsic.es Examples of such replacements include spiro amino oxazolone (B7731731) and spiro amino oxathiazoledioxide moieties. nih.govcsic.es These modifications aim to explore the impact of different spiro ring systems on the compound's properties and interaction with its biological targets.

Synthesis of Spirocyclic Ring Analogues and Conformationally Restricted Systems

The synthesis of spirocyclic ring analogues of this compound primarily involves modifications or replacements of the spiro moiety at the 3' position of the nucleoside. The spirocyclic framework is a defining feature of the TSAO class of compounds, contributing to their unique structural characteristics. smolecule.com

Analogues have been synthesized by modifying the spiro ring itself. uah.esnih.gov This can involve introducing substituents at different positions on the spiro ring, as discussed in the previous section regarding alterations of the spiroaminooxathioledioxide moiety. uah.es

A more significant approach to generating spirocyclic ring analogues involves replacing the original spiro aminooxathioledioxide moiety with entirely different spirocyclic systems. nih.govcsic.es This strategy allows for the exploration of diverse structural scaffolds while maintaining the spiro attachment to the nucleoside core. Examples include the synthesis of analogues where the spiro moiety is a spiro amino oxazolone or a spiro amino oxathiazoledioxide ring. nih.govcsic.es These replacements lead to compounds with altered spirocyclic structures and potentially different conformational properties.

The synthesis of such spirocyclic analogues contributes to understanding the structural requirements for activity and can lead to the development of conformationally restricted systems. While the search results mention conformationally restricted isosters in a broader context of spirocyclic compounds researchgate.net, the specific synthesis of conformationally restricted this compound analogues through spirocyclic modifications is implied by the creation of different spiro ring systems and their impact on molecular conformation. nih.gov

Preparation of this compound Analogues with Modified Heteroatoms (e.g., Aza Analogues, Phosphorus Analogs)

The exploration of this compound analogues has included the synthesis of compounds where heteroatoms within the spirocyclic system are modified or replaced. This strategy aims to alter the electronic and steric properties of the spiro moiety, potentially influencing the compound's biological interactions.

A significant class of heteroatom-modified analogues are the aza analogues. In these compounds, an oxygen atom within the oxathiole dioxide ring of the spiro moiety is replaced by a nitrogen atom, resulting in a dihydroisothiazole dioxide ring system. tandfonline.comresearchgate.netacs.org The synthesis of aza TSAO-T derivatives, which are closely related to this compound, has been reported. researchgate.netacs.org This involves specific synthetic routes to construct the nitrogen-containing spirocycle attached to the nucleoside core. tandfonline.com

Another type of heteroatom analogue involves the replacement of the oxathiole dioxide ring with an oxaphospholene ring, leading to phosphorus analogues of TSAO compounds. smolecule.comresearchgate.netu-picardie.fr The synthesis of these phosphorus analogues of TSAO-T has been described, utilizing a strategy that involves phosphonatation and a subsequent Carbanion mediated Phosphonate Intramolecular Cyclisation (CPIC). researchgate.netu-picardie.fr This approach allows for the introduction of a phosphorus atom into the spirocyclic system, creating novel analogues with potentially different chemical and biological profiles. smolecule.comresearchgate.netu-picardie.fr

Computational and Theoretical Chemistry Insights into Tsao M 3 T

Quantum Mechanical (QM) Calculations and Ab Initio Theoretical Studies

Quantum mechanical (QM) calculations and ab initio theoretical studies play a crucial role in elucidating the electronic structure and properties of molecules from first principles, using only physical constants and the positions and number of electrons as input. wikipedia.org This approach contrasts with methods relying on empirical parameters. wikipedia.org

For Tsao-m(3)T, ab initio calculations have provided insights into the character of the nitrogen atom in the 4''-amino group of the sultone moiety. Despite the group not being aromatic, these calculations suggested that the nitrogen primarily exhibits sp² character with a slight non-planarity, indicating some sp³ tetrahedral geometry. kuleuven.beacs.org These calculations can help predict various chemical properties, including electron densities, energies, and molecular structures. wikipedia.org

QM calculations, such as those using Density Functional Theory (DFT), are valuable for predicting structural details and properties, including electronic behavior and reactivity. mdpi.com The B3LYP level of theory, for instance, has been used in QM computations to establish correlations between HOMO/LUMO orbital energies and redox potentials. mdpi.com More accurate results can sometimes be obtained using hybrid functionals like ωB97XD. mdpi.com While minimal basis sets like STO-3G are used in benchmark studies due to their size, their accuracy for useful predictions is generally low; larger basis sets or alternative approaches like Daubechies wavelet functions can provide more accurate results. aps.org

Molecular Docking Simulations for Interaction Prediction

Molecular docking simulations are computational techniques used to predict the preferred orientation, or pose, of one molecule (the ligand) when bound to another (the receptor), and to estimate the strength of the resulting complex. tum.dearxiv.org These simulations are essential for understanding molecular interactions and are widely used in structure-based drug design. arxiv.orgnih.gov

Computational docking studies have been employed to propose a putative binding mode of this compound with HIV-1 reverse transcriptase (RT). scispace.com These studies suggested that this compound binds at the interface between the p66 and p51 subunits of HIV-1 RT, in a location distinct from the classical non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket. scispace.comuah.es The molecular model derived from these simulations was consistent with existing structure-activity relationship data and biochemical evidence suggesting that TSAO compounds can affect enzyme dimerization. scispace.com The model indicated that this compound straddles the p66/p51 interface without utilizing the NNRTI binding pocket. scispace.com The N-3 substituent at the thymine (B56734) base of this compound was found to run parallel to the subunit interface, suggesting that functional groups at this position could provide additional interactions with amino acids at or near the p51/p66 interface. scispace.com

Molecular dynamics simulations, often following docking, can assess the feasibility and stability of predicted binding modes over time. uah.es Nanosecond molecular dynamics simulations have been carried out for complexes of this compound with models of both wild-type HIV-1 RT and a more sensitive mutant, further supporting the proposed binding site at the p66-p51 interface. uah.es

Analysis of Molecular Electrostatic Potentials (MEP)

Molecular Electrostatic Potential (MEP) analysis is a computational tool that provides insights into the charge distribution of a molecule, helping to predict how it will interact with other molecules. mdpi.comresearchgate.netwolfram.com The MEP maps the electron density surface, coloring it according to the local electrostatic potential, revealing electron-rich (negative potential) and electron-deficient (positive potential) regions. mdpi.comwolfram.com This analysis is valuable for understanding noncovalent interactions like hydrogen bonding and for predicting sites of electrophilic and nucleophilic attack. mdpi.comresearchgate.net

Comparative studies based on theoretical calculations of MEP have been conducted for this compound and its analogues with modified spiro rings. uah.es While calculated hydrophobicity and electrostatic contributions to solvation free energies were similar, differences were found in the calculated MEPs of the spiro systems. uah.es These differences suggested that the varying electrostatic surroundings of the 4''-amino group of the spiro moiety in the analogues might be responsible for detrimental electrostatic interactions with Glu-B138 of RT, potentially explaining differences in inhibitory activity. uah.es The orientation of the 4"-amino group is critical for maintaining binding affinity.

MEP analysis can be performed using quantum chemistry packages, often involving geometry optimization with methods like B3LYP/6-31G(d). wolfram.com The resulting electrostatic potential surface can be visualized to show the distribution of positive and negative charges. wolfram.com

Hydrophobicity and Solvation Free Energy Calculations

Hydrophobicity and solvation free energy calculations are computational methods used to quantify the interaction of a molecule with a solvent, typically water. nih.govbiorxiv.org Hydrophobicity, often expressed as a partition coefficient (e.g., log P), indicates a molecule's preference for a nonpolar environment over water. Solvation free energy represents the free energy change associated with transferring a molecule from the gas phase into a solvent. nih.govbiorxiv.org These properties are important for understanding a molecule's solubility, distribution in biological systems, and interactions with targets.

Comparative studies involving theoretical calculations of hydrophobicity (log P) and electrostatic contributions to solvation free energies have been performed for this compound and its spiro analogues. uah.es These calculations showed similar calculated log P values and electrostatic contributions to the solvation free energies among the compared compounds. uah.es

Solvation free energies can be calculated precisely using molecular simulations, providing a way to test the accuracy of the energy functions used in these simulations. nih.govbiorxiv.org Alchemical free energy methods are often employed, simulating non-physical intermediates to compute the free energy of transferring a solute between phases. nih.govbiorxiv.orgarxiv.org Different approaches exist, such as decoupling, which modulates interactions between the solute and its surroundings. nih.gov While implicit solvent models or cluster of explicit molecule models can be used for solvation free energy calculations, systematically improving them can be challenging due to a lack of a solid theoretical base; thermodynamic integration offers a more theoretically sound approach. aip.org

Structure-Based Ligand Design and Computational Chemistry for Analog Generation

Structure-based ligand design (SBLD) is an approach to drug discovery that utilizes the three-dimensional structure of a target protein to design or discover molecules that will bind to it with high affinity and specificity. arxiv.orgnih.gov Computational chemistry plays a vital role in SBLD, enabling tasks such as virtual screening, molecular docking, and the de novo design or generation of novel ligand molecules or analogues. arxiv.org

Computational docking studies have been instrumental in proposing a binding mode for this compound with HIV-1 RT, which in turn has informed structure-based chemical modifications to the lead compound, TSAO-T. scispace.comuah.es This approach led to the design and synthesis of novel TSAO derivatives with modifications at the N-3 position of the thymine base, an anchoring point chosen based on docking models suggesting that substituents at this position could provide additional interactions at the p51/p66 interface. scispace.com

Molecular Interactions and Biochemical Mechanisms of Tsao M 3 T

Elucidation of Enzyme Binding Sites and Modes

Studies investigating the interaction of Tsao-m(3)T with HIV-1 RT have revealed a binding site situated at the interface between the p66 and p51 subunits of the enzyme. nih.govwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgsketchfab.comwikidata.orgdrugbank.comwikidata.orgmims.comcenmed.comnih.gov This interfacial binding is a key characteristic that distinguishes TSAO compounds from conventional NNRTIs. wikipedia.orgsketchfab.comwikidata.org The interaction involves residues from both the p66 and p51 subunits, which are necessary for optimal binding and inhibitory activity. wikipedia.orgwikipedia.orgcenmed.com

Interaction with HIV-1 Reverse Transcriptase (RT) Subunits (p66/p51)

HIV-1 RT functions as an asymmetric heterodimer composed of p66 and p51 subunits. wikipedia.org The p66 subunit contains the polymerase and RNase H catalytic activities, while the p51 subunit, although lacking these activities, is crucial for the formation of the stable and functional heterodimer. wikipedia.orgwikidata.org this compound has been shown to interact specifically with the p51 subunit of HIV-1 RT, contributing to its unique selectivity for HIV-1. wikipedia.orgwikipedia.orgnih.gov Molecular modeling studies suggest that this compound is positioned between both subunits at the p66/p51 interface. wikipedia.orgwikipedia.orgcenmed.com

Identification of Key Amino Acid Residues in the Binding Pocket

Several amino acid residues within HIV-1 RT have been identified as critical for the interaction with TSAO compounds, including this compound. A particularly important residue is Glutamic acid at position 138 (Glu138), located in the β7-β8 loop of the p51 subunit. nih.govwikipedia.orgwikipedia.org Experimental data and molecular modeling support a crucial interaction, likely a hydrogen bond, between the amino group of the spiro moiety of the TSAO molecule and the carboxylic acid group of Glu138. nih.govwikipedia.orgwikipedia.orgwikipedia.org This residue is part of the p51 subunit interface that interacts with the p66 subunit. nih.govwikipedia.org

Other amino acids at or near the p51/p66 interface have also been implicated in the interaction. These may include residues such as Thr-A165 and Lys-B49, based on studies involving modified TSAO derivatives designed to probe the dimer interface. wikipedia.orgwikipedia.org While primarily associated with resistance to a deaminated TSAO derivative with a different binding mode, mutations at Val106 and Leu234 have also been noted in the context of TSAO resistance, suggesting their potential proximity or indirect involvement in the broader interaction site or resistance pathways. uni.lu Arginine at position 172 (Arg172) has also been considered in molecular dynamics simulations of this compound binding to wild-type and mutant RT, indicating its potential relevance to the binding or enzyme dynamics upon inhibitor interaction. wikipedia.orgsketchfab.com

Mechanistic Studies on Enzyme Activity Modulation

The interaction of this compound at the p66/p51 interface leads to modulation of HIV-1 RT enzyme activity through specific mechanisms, notably by affecting the enzyme's dimeric structure and inducing conformational changes.

Interference with Dimerization Processes of HIV-1 Reverse Transcriptase

A key mechanistic feature of TSAO compounds, including this compound and its ethyl derivative TSAO-e3T, is their ability to interfere with or destabilize the dimerization process of HIV-1 RT. nih.govwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgsketchfab.comdrugbank.comwikidata.orgmims.comnih.govwikidata.org TSAO compounds were the first small non-peptidic molecules identified to have this effect on RT dimerization. nih.govwikipedia.orgnih.gov This destabilization impacts the essential p66/p51 heterodimer, which is required for full enzymatic activity. wikipedia.orgwikidata.org Studies with TSAO-e3T quantified a decrease in the Gibbs free energy of RT dimer dissociation, indicating a loss in dimer stability of 4.0 kcal/mol for the p66/p51 heterodimer. wikipedia.orgdrugbank.comwikidata.org

Induced Conformational Changes and Perturbations at the Enzyme Interface

The destabilization of the HIV-1 RT dimer by TSAO compounds is believed to arise from structural and conformational perturbations induced at the reverse transcriptase subunit interface. nih.govwikipedia.orgwikipedia.orgwikipedia.orgdrugbank.comwikidata.org The binding of this compound at the p66/p51 interface, as suggested by molecular modeling, likely causes changes in the arrangement or flexibility of the subunits, thereby affecting the stability of the dimer and consequently the enzyme's catalytic function. wikipedia.orgwikipedia.orgcenmed.com

Investigation of Viral Mutational Pathways and Molecular Resistance Phenomena

The primary mechanism of resistance to TSAO derivatives, including this compound, involves specific mutations in the HIV-1 RT gene. The most prominent and characteristic resistance mutation is the substitution of Glutamic acid at position 138 with Lysine (Glu138Lys or E138K) in the p51 subunit. nih.govwikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgwikidata.orgresearchgate.net This mutation occurs in the β7-β8 loop of p51, a region critical for interaction with TSAO compounds and for the stability of the RT dimer. nih.govwikipedia.orgwikipedia.org Introducing the E138K mutation solely in the p51 subunit of the p66/p51 heterodimer has been shown to confer complete resistance to this compound. wikidata.org The emergence of the E138K mutation often follows a GAG to AAG codon transition, consistent with the G→A hypermutability bias observed in HIV. researchgate.net

Analysis of Specific Resistance Mutations (e.g., Glu138Lys)

A notable characteristic of TSAO derivatives, including this compound, is their consistent selection for the Glu138Lys mutation in HIV-1 RT upon exposure in cell culture. nih.govnih.gov This mutation, a transition from codon GAG to AAG, is a characteristic TSAO resistance mutation that confers a high degree of resistance (greater than 100-fold) to TSAO compounds. nih.gov The Glu138Lys mutation is located in the β7-β8 loop of the p51 subunit of RT, a region important for enzyme heterodimerization. researchgate.net

Structural analysis of TSAO-T (a prototype TSAO compound) in complex with HIV-1 RT suggests that the tert-butyl group of the 5'-TBDMS arm interacts hydrophobically with the main-chain region of Glu138 in the p51 subunit. nih.gov While this interaction exists, a Glu138Lys mutation is not expected to significantly alter these specific inhibitor-protein interactions based on structural data. nih.gov However, other substitutions at position 138 (such as Glu138Ala, Gln, Gly, Phe, or Tyr), with the exception of Glu138Asp, alter the charge environment of Glu138 and lead to resistance to TSAO compounds. nih.gov A previous structural study indicated that the Glu138Lys mutation disrupts a hydrogen bond between Lys101 and Glu138 (p51). nih.gov

When this compound is used as a single agent, drug-resistant HIV-1 strains emerge relatively rapidly, consistently exhibiting the Glu138Lys mutation in the RT. nih.gov No mutations in other codons of the RT gene have been consistently observed in cell cultures treated with TSAO compounds alone. nih.gov

Strategies for Counteracting Mutational Bias in Enzyme Substrates

The emergence of the Glu138Lys mutation under TSAO pressure adheres to a biased G→A hypermutability pattern characteristic of lentiviruses like HIV. nih.gov To counteract this mutational bias, strategies involving the alteration of endogenous deoxynucleoside triphosphate (dNTP) pool ratios in HIV-1-infected cells have been explored. uah.esnih.gov

One approach involves increasing the ratio of cellular endogenous dCTP/dTTP pools through the addition of exogenous 2'-deoxycytidine (B1670253) (dCyd) and the dCyd deaminase inhibitor tetrahydrouridine (B1681287) (THU) to the cell culture medium. uah.esnih.gov This intervention has shown the potential to shift the appearance of the characteristic Glu138Lys (AAG codon) RT mutation to a Glu138Gly (GGG codon) RT mutation under this compound pressure. uah.es This suggests that altering the dNTP pool balance can counteract the inherent G→A nucleotide preference of HIV-1 reverse transcriptase. uah.es

Forcing the virus to develop a different mutation, such as Glu138Gly, has been shown to result in lower levels of resistance to TSAO derivatives compared to the Glu138Lys mutation. researchgate.net This indicates that changing the virus's inherent nucleotide bias may contribute to better control of viral drug resistance development. uah.esresearchgate.net

Combination therapy is a widely accepted strategy to combat drug resistance. uah.esresearchgate.net Combining this compound with other antiretroviral drugs, such as 3TC (lamivudine), has been shown to markedly delay or even fully suppress the emergence of drug-resistant virus. uah.esresearchgate.net In such combination therapies, the concomitant presence of the Glu138Lys and Met184Val mutations has been noted in the RT of emergent mutant viruses. uah.esresearchgate.net

Exploration of this compound as a Molecular Probe for Protein-Protein Interactions

This compound, as a member of the TSAO family, interacts at the p66/p51 heterodimer interface of HIV-1 RT. researchgate.net This interaction with the enzyme's dimerization process positions TSAO molecules as early examples of small non-peptidic molecules capable of interfering with this crucial protein-protein interaction. researchgate.net The dimerization and subsequent maturation into the p66/p51 heterodimer are essential for the functional activity of RT, making the dimerization interface a potential target for therapeutic intervention. researchgate.net

The unique interaction site of TSAO derivatives at the RT subunit interface has led to their exploration as molecular probes to study the dynamics and interactions within this region. researchgate.netresearchgate.net Modifications at the N-3 position of the thymine (B56734) base in TSAO-T, the prototype compound, have been pursued to create derivatives like this compound with potentially enhanced interactions with amino acids at or near the p66/p51 interface. uah.esresearchgate.net

While the search results highlight the interaction of TSAO compounds with the RT heterodimer interface, the specific use of this compound explicitly as a "molecular probe" in broader protein-protein interaction studies beyond its direct target (HIV-1 RT) is not extensively detailed. However, the principle of using small molecules that interact with specific protein interfaces to understand protein function and dynamics is a general approach in chemical biology. mdpi.comnih.govmdpi.commdpi.com The well-characterized interaction of this compound with the RT dimerization interface provides a foundation for its potential application as a tool to further dissect the intricacies of this specific protein-protein interaction and potentially inform the design of other dimerization inhibitors. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of Tsao M 3 T and Its Derivatives

Systematic Modification and Activity Correlation on the Thymine (B56734) Base

Modifications to the thymine base of TSAO-T, the prototype compound, and its derivatives like TSAO-m(3)T, have shown that the base part is less stringent in its structural requirements compared to other parts of the molecule, but it plays a modulatory role in activity and cytotoxicity. uah.es The thymine moiety can be replaced by various other pyrimidines (e.g., uracil, 5-ethyluracil, cytosine, 5-methylcytosine, 5-substituted pyrimidines), purines (e.g., adenine, hypoxanthine, xanthine), or 1,2,3-triazoles, often retaining potent anti-HIV-1 activity. uah.es

Alkyl or alkenyl substitutions at the N-3 position of the thymine ring in TSAO-pyrimidines, or at the N-1 position in TSAO-purines, have been shown to attenuate cytotoxicity significantly (10- to 20-fold) without negatively impacting anti-HIV-1 activity. uah.es This results in compounds with higher selectivity indices (SI). uah.es For instance, this compound, the N-3-methyl analogue of TSAO-T, exhibited a 20-fold higher SI than TSAO-T. uah.es

Further modifications at the N-3 position of the thymine base in TSAO-T have included the introduction of different amino acids. researchgate.netuah.es While some of these analogues did not show improved activity/toxicity profiles compared to TSAO-T or this compound against HIV-1, they demonstrated activity against HIV-2. researchgate.netuah.es Novel N-3 acylated TSAO-T derivatives have also shown activity against HIV-1 in the nanomolar range. researchgate.net Studies involving polar, lipophilic, or aromatic groups linked to the N-3 position through flexible polymethylene linkers or unflexible unsaturated bonds have also been conducted. researchgate.net The preparation of an N-methylcarbamoyl derivative at the N-3 position of TSAO-T resulted in a compound that was 6-fold more effective than TSAO-T. researchgate.net

Substitutions at the 4-position of the thymine ring have generally led to a marginal decrease in the potency of HIV-1 inhibition. nih.gov

Impact of Sugar Moiety Modifications on Molecular Function

SAR studies have consistently revealed that the sugar part of the TSAO molecules plays a decisive and crucial role in their interaction with the target HIV-1 RT enzyme. uah.esuah.es The presence of a D-ribo configuration is a prerequisite for antiviral activity; corresponding xylo isomers were found to be inactive. uah.es Changing the 3'-spiro moiety to the 2' position of the ribose also resulted in the annihilation of antiviral activity. uah.es

Modifications to the sugar moiety, such as the replacement of the ribofuranosyl moiety with a hexofuranosyl sugar moiety, have been explored. researchgate.net Additionally, abasic analogues, where the thymine base is removed and the sugar is substituted at the anomeric position with nonaromatic rings or with amine, amide, urea (B33335), or thiourea (B124793) moieties, have been designed to assess the role of the base and the sugar in the interaction with RT. uah.es Molecular modeling of a prototype urea derivative suggested that a heteroaromatic ring is not absolutely required for favorable interaction, and urea derivatives mimicking the shape and electrostatic potential of thymine can effectively replace it with only moderate loss of activity when incorporated into the TSAO framework. uah.es

Role of the Spiro Moiety and TBDMS Groups in Molecular Recognition

The unique 3'-spiro-5''-(4''-amino-1'',2''-oxathiole-2'',2''-dioxide) moiety and the tert-butyldimethylsilyl (TBDMS) groups at the 2' and 5' positions are critical structural determinants for the antiviral activity of TSAO compounds. uah.es

Experimental data and molecular modeling studies strongly suggest a specific interaction between the 4''-amino group of the 3'-spiro moiety and the carboxylic acid group of glutamic acid at position 138 (Glu-138) in the p51 subunit of HIV-1 RT. kuleuven.beuah.esuah.es This interaction is considered crucial for the binding of TSAO molecules to the enzyme. kuleuven.be

The TBDMS groups also play a crucial role. researchgate.netuah.es Their removal, either at the 2', 5', or both positions, leads to TSAO derivatives that are inactive at subtoxic concentrations. uah.esuah.es This indicates that both TBDMS groups are important, although they may have different roles in interacting with the enzyme. uah.es The 5'-TBDMS group appears to have a particularly crucial role, as its replacement by acyl, aromatic, or cyclic moieties markedly diminishes or eliminates anti-HIV activity. researchgate.netuah.es The 2'-TBDMS group can be replaced by other moieties, such as benzoyl, but this typically results in reduced anti-HIV-1 potency. uah.es The hydrophobic valley created by the rearrangement of two aromatic side chains in the RT enzyme accommodates the 5'-TBDMS group, which interacts with residues like Trp229, Pro95, Tyr183, and Glu138 (p51). nih.gov The 2'-TBDMS group extends towards the rear of a beta sheet and interacts with residues including Phe227, Tyr318, His235, and Pro236. nih.gov Chemical substitutions on the 5'-TBDMS group are highly detrimental to antiviral activity, while modifications to the 2'-TBDMS group have relatively less impact. nih.gov

Correlation between Physicochemical Properties and Observed Molecular Interactions

The pronounced lipophilicity of this compound, indicated by a high partition coefficient in octanol/water (>>20), is likely responsible for its rapid uptake into human T-lymphocytes. researchgate.net Physicochemical properties, such as the electrostatic surroundings of the 4''-amino group of the spiro moiety, can influence interactions with the enzyme. uah.es For instance, differences in calculated molecular electrostatic potentials (MEPs) between this compound and analogues with modified spiro rings suggested that detrimental electrostatic interactions might be responsible for decreased activity, even when the structural requirements for interaction with Glu-138 were seemingly met. uah.es

Broader Applications and Emerging Research Frontiers

Development of Novel Non-Peptidic Enzyme Inhibitors

Tsao-m(3)T is a prominent example within the TSAO family, which represents a unique class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) specifically targeting HIV-1. smolecule.comontosight.ai Unlike some other NNRTIs, TSAO compounds, including this compound, have been shown to destabilize the HIV-1 reverse transcriptase (RT) heterodimer (p66/p51), leading to a loss in its DNA-binding capacity. uah.escsic.esnih.govresearchgate.net This mechanism, interfering with the dimerization process, distinguishes TSAO molecules from other NNRTIs which typically enhance the stability of the heterodimer. uah.esnih.gov

Studies have investigated the structure-activity relationships (SAR) of TSAO derivatives, revealing that modifications at different positions, including the base, sugar, spiro, and TBDMS groups, can impact their anti-HIV-1 activities. nih.govscispace.com For instance, modifications at the 3' position of the nucleoside backbone significantly influence its biological activity and interaction with target enzymes. smolecule.com The interaction of the 4''-amino group of the spiro moiety with the carboxylic group of the glutamic acid residue at position 138 (Glu-138) in the p51 subunit of HIV-1 RT is considered crucial for the activity of TSAO molecules. csic.esacs.orgkuleuven.be Resistance to TSAO compounds is often associated with mutations in the amino acids lining the NNRTI-binding pocket, particularly the Glu138Lys mutation. csic.esnih.govkuleuven.be Research continues to explore modifications to the TSAO framework to develop derivatives effective against resistant strains and with improved pharmacological profiles. acs.orgresearchgate.netnih.gov

Exploration of this compound Framework in Other Biochemical Pathways

While primarily studied for its activity against HIV-1 RT, the unique structural framework of this compound and other TSAO compounds suggests potential for exploration in inhibiting other enzymes or interfering with different biochemical pathways. Some studies have indicated potential applications in treating other viral infections, such as hepatitis C virus (HCV). smolecule.comresearchgate.net The ability of TSAO derivatives to interfere with protein dimerization, as observed with HIV-1 RT, could be relevant to other biological processes involving protein-protein interactions. uah.escsic.esresearchgate.net However, detailed research specifically on the application of the this compound framework in a wide range of diverse biochemical pathways beyond viral reverse transcriptases is less extensively documented in the provided search results.

Advanced Analytical Methodologies for Compound Profiling in Complex Matrices

The study and development of compounds like this compound necessitate advanced analytical methodologies for their profiling in various matrices, including biological samples and reaction mixtures. Techniques such as Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) are employed for pharmacokinetic studies, quantifying compound concentrations in biological fluids and identifying metabolites. High-Performance Liquid Chromatography (HPLC) coupled with HRMS is used for metabolite identification.

Other analytical techniques play a vital role in structural elucidation and understanding interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is utilized for structural confirmation and comparative studies of derivatives. acs.orguah.es X-ray crystallography is crucial for determining the crystal structure of enzyme-inhibitor complexes, providing detailed insights into binding modes and interactions, as demonstrated with TSAO-T in complex with HIV-1 RT. nih.govscispace.com These advanced methods are essential for characterizing this compound and its analogs, assessing their stability, and understanding their behavior in complex biological systems. acs.orgnih.gov

Future Directions in Synthetic Accessibility and Analog Diversity

Future directions in the research of this compound and related TSAO compounds involve improving synthetic accessibility and expanding analog diversity to identify compounds with enhanced potency, broader antiviral spectrum, and improved resistance profiles. The synthesis of TSAO compounds typically involves multi-step processes. ontosight.ai Strategies for generating analog diversity include modifications at the nucleoside backbone, the spirocyclic moiety, and the silyl (B83357) protecting groups. smolecule.comnih.govscispace.comacs.orgkuleuven.beresearchgate.netnih.govuah.es

Research has explored the synthesis of phosphorus analogs and derivatives with different carbonyl functionalities or amino acids at specific positions to investigate changes in biological activity and stability. smolecule.comacs.orgresearchgate.netnih.gov Developing efficient and scalable synthetic routes is crucial for the potential therapeutic development of promising analogs. researchgate.net Exploring novel synthetic methodologies and leveraging techniques like parallel synthesis can facilitate the creation of diverse libraries of TSAO derivatives for screening and evaluation. arxiv.org

Q & A

Q. What experimental methods are most reliable for synthesizing Tsao-m(3)T, and how can reproducibility be ensured?

Methodological Answer:

  • Synthesis protocols should adhere to peer-reviewed methodologies, such as solvent-free mechanochemical synthesis or catalytic coupling reactions. For reproducibility, document all variables (e.g., temperature, pressure, catalyst loading) and validate purity via HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy .
  • Critical step : Cross-reference spectroscopic data (e.g., FTIR peaks at 1650–1700 cm⁻¹ for carbonyl groups) with existing literature to confirm structural integrity .

Q. How can researchers address discrepancies in reported physicochemical properties of this compound (e.g., solubility, melting point)?

Methodological Answer:

  • Conduct controlled comparative studies using standardized solvents and calibration equipment. For example, use differential scanning calorimetry (DSC) under inert atmospheres to minimize oxidation artifacts during melting point analysis .
  • Data validation : Compare results with independent datasets from reputable journals (e.g., Journal of Organic Chemistry) and account for batch-to-batch variability in raw materials .

Q. What are the best practices for characterizing this compound’s stability under varying environmental conditions?

Methodological Answer:

  • Design accelerated stability studies under stressors like UV light, humidity, and temperature fluctuations. Monitor degradation products via LC-MS (Liquid Chromatography-Mass Spectrometry) and quantify half-life using kinetic modeling .
  • Statistical rigor : Apply ANOVA to assess significance of degradation pathways and validate models with triplicate trials .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioactivity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

Methodological Answer:

  • Mechanistic studies : Use isothermal titration calorimetry (ITC) to quantify binding affinities and distinguish between specific enzyme interactions and nonspecific cytotoxic effects .
  • Contradiction analysis : Replicate experiments using cell lines with controlled genetic backgrounds (e.g., CRISPR-edited models) to isolate confounding variables .

Q. What computational strategies are effective for predicting this compound’s reactivity in novel reaction environments?

Methodological Answer:

  • Employ density functional theory (DFT) to model transition states and identify reactive intermediates. Validate predictions with in situ Raman spectroscopy during reaction monitoring .
  • Limitations : Address discrepancies between computational and experimental outcomes by adjusting basis sets (e.g., B3LYP/6-31G*) and solvent parameters in simulations .

Q. How should researchers design experiments to investigate this compound’s role in multi-component catalytic systems?

Methodological Answer:

  • Use design of experiments (DoE) frameworks to optimize variables like catalyst loading, substrate ratios, and reaction time. Apply response surface methodology (RSM) to identify synergistic effects .
  • Data interpretation : Employ multivariate analysis (e.g., PCA) to deconvolute overlapping catalytic contributions and avoid overfitting .

Q. What methodologies are recommended for tracing isotopic labeling in this compound during metabolic studies?

Methodological Answer:

  • Synthesize isotopically labeled analogs (e.g., ¹³C or ²H) and track metabolic fate using HRMAS-NMR (High-Resolution Magic Angle Spinning NMR) in tissue samples .
  • Validation : Cross-validate with radiolabeled assays (e.g., ¹⁴C) to ensure detection limits align with biological concentrations .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound studies?

  • Feasible : Prioritize scalable synthesis routes and collaborative access to advanced instrumentation (e.g., synchrotron facilities) .
  • Novelty : Focus on understudied applications, such as this compound’s role in asymmetric catalysis or supramolecular assembly .

Q. What statistical approaches are critical for analyzing this compound’s dose-response relationships in pharmacological assays?

  • Use nonlinear regression models (e.g., Hill equation) to fit sigmoidal curves and calculate EC₅₀ values. Validate with bootstrap resampling to estimate confidence intervals .
  • Pitfall avoidance : Account for solvent cytotoxicity controls to prevent false-positive interpretations .

Data Reproducibility and Validation

Q. How can researchers mitigate batch variability in this compound synthesis for large-scale studies?

  • Implement quality-by-design (QbD) principles, including process analytical technology (PAT) for real-time monitoring of reaction parameters .
  • Documentation : Share raw spectral data and chromatograms in supplementary materials to enable cross-lab verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.